Potassium 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is significant in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. It serves as a building block for the synthesis of more complex molecules and is being researched for its therapeutic applications in medicine and industry .
The synthesis of potassium 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of 3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylic acid with potassium hydroxide. The general reaction can be represented as follows:
This reaction is performed under controlled conditions to ensure high yield and purity of the product. Industrial production may utilize continuous flow synthesis techniques to optimize efficiency and reduce reaction times .
Potassium 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate can undergo several types of chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The choice of solvent and temperature significantly affects the outcomes of these reactions .
The mechanism of action for potassium 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with biological targets through hydrogen bond acceptor properties typical of oxadiazoles. This compound may interfere with biochemical pathways critical for the survival or proliferation of infectious agents. Research indicates that it could inhibit growth at both molecular and cellular levels by disrupting essential processes within pathogens .
Potassium 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate is typically presented as a crystalline solid with a purity of around 95%. Its physical state allows for easy handling in laboratory settings.
The compound exhibits notable stability under standard laboratory conditions but may react under extreme pH or temperature variations. Its solubility in water is moderate due to the presence of both hydrophobic (the cyclopropyl group) and hydrophilic (the carboxylate group) components .
Potassium 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate has several applications in scientific research:
The potassium salt of 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS: 2138187-43-4; Molecular Formula: C₇H₇KN₂O₃) represents a strategically engineered scaffold merging two privileged motifs in medicinal chemistry: the 1,2,4-oxadiazole heterocycle and the 1-methylcyclopropyl substituent [1]. This compound exemplifies contemporary efforts to optimize drug-like properties through rational bioisosteric replacement and metabolic stabilization. Its structural features—including the anionic carboxylate group balanced by potassium, the electron-deficient oxadiazole ring, and the sterically constrained cyclopropyl—confer unique physicochemical and pharmacological attributes relevant to modern drug discovery [1] [8] [10].
Table 1: Key Identifiers of Potassium 5-(1-Methylcyclopropyl)-1,2,4-Oxadiazole-3-carboxylate
Property | Value/Descriptor |
---|---|
CAS No. | 2138187-43-4 (primary); 2377032-49-8 (isomer) |
IUPAC Name | Potassium 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate |
Molecular Formula | C₇H₇KN₂O₃ |
Molecular Weight | 206.24 g/mol |
SMILES | O=C(C₁=NOC(C₂(C)CC₂)=N₁)[O⁻].[K⁺] |
Bioisosteric Role | Ester/amide replacement; metabolic shield |
The journey of 1,2,4-oxadiazoles began in 1884 with Tiemann and Krüger's seminal synthesis, though significant medicinal applications emerged only in the mid-20th century [5]. The 1960s witnessed the first therapeutic breakthrough: Oxolamine, a cough suppressant leveraging the oxadiazole ring as a bioisostere for labile carboxylate groups. This established the scaffold’s capacity to mimic carbonyl functionalities while resisting hydrolytic cleavage [5] [9]. Subsequent decades expanded its footprint:
Recent drug candidates (2020s) target diverse pathways—kinases, phosphatases, epigenetic regulators—validating the 1,2,4-oxadiazole core as a "privileged structure" in oncology, neurology, and infectious diseases [2] [5].
Table 2: Milestone 1,2,4-Oxadiazole Drugs and Their Therapeutic Applications
Compound | Therapeutic Use | Key Structural Feature | Era |
---|---|---|---|
Oxolamine | Antitussive | Unsubstituted oxadiazole | 1960s |
Prenoxdiazine | Cough suppression | Aryl-linked oxadiazole | 1970s |
Ataluren | Duchenne muscular dystrophy | Haloaryl-oxadiazole | 2010s |
Phidianidine A/B | Cytotoxic agents | Spirocyclic indole-oxadiazole | 2010s |
The 1,2,4-oxadiazole ring serves as a versatile bioisostere for esters, carboxamides, and carboxylic acids, addressing inherent instability while preserving pharmacophore geometry [5] [9]. Key advantages include:
Notably, AstraZeneca’s matched-pair analysis revealed that 1,2,4-oxadiazoles generally display higher metabolic stability and reduced hERG inhibition compared to 1,3,4-isomers—a critical factor in cardiovascular safety profiling [9]. In Potassium 5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate, the anionic carboxylate further enhances aqueous solubility, making it ideal for in vivo screening [1] [8].
Table 3: Bioisosteric Parameters of 1,2,4-Oxadiazole vs. Conventional Groups
Parameter | 1,2,4-Oxadiazole | Ester | Amide |
---|---|---|---|
Hydrolytic Stability | High | Low | Moderate |
Dipole Moment (D) | 3.5 | 1.7–1.9 | 3.0–3.7 |
log D (Avg) | 0.5–2.0 | 0.8–2.5 | -0.5–1.5 |
Hydrogen Bond Acceptor | 2–3 sites | 1–2 sites | 1–2 sites |
The 1-methylcyclopropyl group appended to the oxadiazole C5 position delivers three strategic benefits:
Conformational Rigidity
The cyclopropyl’s 60° bond angles impose torsional constraints, "locking" adjacent groups into bioactive conformations. This was pivotal in Merck’s IDO1 inhibitors, where cyclopropyl substitution boosted potency by occupying a lipophilic pocket while pre-organizing the molecule for target engagement [3] [6].
Metabolic Shielding
Lipophilicity Reduction
Cyclopropyl groups are ~0.5 log D units less lipophilic than phenyl or isopropyl analogs [6]. In risdiplam (SMA therapy), cyclopropyl incorporation lowered basicity, eliminating hERG and phospholipidosis risks while maintaining CNS penetration [3] [6].
Despite these advantages, cyclopropyl-amine linkages remain caution points due to potential bioactivation to reactive intermediates [3].
Table 4: Impact of Cyclopropyl vs. Alternative Alkyl Groups on Drug Properties
Property | Cyclopropyl | Isopropyl | tert-Butyl |
---|---|---|---|
log D Reduction | 0.5 units | 0.0 units | 0.3 units |
Metabolic Stability | High | Moderate | Moderate |
Ring Strain (kcal/mol) | 27.5 | - | - |
Key Risk | Ring-opening | CYP oxidation | Steric bulk |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: